

Application Notes and Protocols for Pyriminostrobin Sensitivity Bioassay

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Compound of Interest

Compound Name: *Pyriminostrobin*

Cat. No.: *B1429120*

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Introduction

Pyriminostrobin is a strobilurin fungicide that acts as a Quinone outside Inhibitor (QoI).[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of cytochrome b, which is a component of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3][4] This disruption of ATP production is lethal to susceptible fungi. Due to its specific, single-site mode of action, there is a risk of resistance development in target fungal populations, primarily through mutations in the cytochrome b gene, such as the G143A substitution.[5]

These application notes provide detailed protocols for conducting in vitro bioassays to determine the sensitivity of fungal pathogens, particularly the rice blast fungus *Pyricularia oryzae*, to **Pyriminostrobin**. The described methods, including mycelial growth and spore germination inhibition assays, are fundamental for resistance monitoring, screening new fungicidal compounds, and establishing baseline sensitivity data.

Signaling Pathway of Pyriminostrobin Action

The following diagram illustrates the mitochondrial electron transport chain and the specific site of inhibition by **Pyriminostrobin**.

Caption: **Pyriminostrobin**'s mode of action via Complex III inhibition.

Experimental Protocols

Fungal Isolate and Culture Preparation

This protocol is optimized for *Pyricularia oryzae*, a key target for strobilurin fungicides.

Materials:

- *Pyricularia oryzae* isolates (sensitive and potentially resistant strains)
- Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA) plates[6][7]
- Sterile distilled water
- Incubator set to 25-28°C with a 12-hour light/dark cycle to induce sporulation[1][3]
- Sterile scalpels, loops, and Petri dishes

Protocol:

- **Isolate Activation:** Aseptically transfer a small piece of the stock culture of *P. oryzae* to the center of a fresh PDA or OMA plate.
- **Incubation:** Incubate the plates at 25-28°C for 7-10 days, or until the mycelium covers a significant portion of the plate.[8]
- **Inducing Sporulation:** To obtain spores for the germination assay, continue incubation under a 12-hour light/dark cycle.[1][3] The presence of conidia can be confirmed by microscopic examination.

Mycelial Growth Inhibition Bioassay

This assay determines the effect of **Pyriminostrobin** on the vegetative growth of the fungus.

Materials:

- **Pyriminostrobin** stock solution (e.g., 10 mg/mL in acetone or DMSO)
- Sterile molten PDA (cooled to ~50-55°C)

- Sterile Petri dishes (90 mm)
- 7-day old *P. oryzae* cultures
- Sterile cork borer (5 mm diameter)
- Incubator (25-28°C)
- Ruler or calipers

Protocol:

- Preparation of Fungicide-Amended Media:
 - Prepare a serial dilution of the **Pyriminostrobin** stock solution.
 - Add the appropriate volume of each **Pyriminostrobin** dilution to sterile molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).^[9] Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.1% v/v).
 - Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
- Inoculation:
 - Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 7-day old *P. oryzae* culture.
 - Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
- Incubation and Data Collection:
 - Incubate the plates at 25-28°C in the dark.
 - After 5-7 days, or when the mycelial growth in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter in two perpendicular directions

for each plate.

- Calculate the average diameter for each concentration.
- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - $\% \text{ Inhibition} = [(C - T) / C] \times 100$
 - Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
- Data Analysis:
 - Plot the percentage of inhibition against the log-transformed concentrations of **Pyriminostrobin**.
 - Calculate the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) using probit analysis or non-linear regression software.[\[2\]](#)[\[10\]](#)

Spore Germination Inhibition Bioassay

This assay assesses the impact of **Pyriminostrobin** on the germination of fungal spores.

Materials:

- Spore-producing cultures of *P. oryzae*
- Sterile distilled water
- Hemocytometer
- **Pyriminostrobin** stock solution and dilutions
- Sterile microcentrifuge tubes or 96-well plates
- Microscope slides (concave, optional)
- Humid chamber (e.g., a Petri dish with moist filter paper)

- Microscope

Protocol:

- Spore Suspension Preparation:
 - Flood a sporulating culture plate with a small amount of sterile distilled water.
 - Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.
 - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
 - Adjust the spore concentration to 1×10^5 spores/mL using a hemocytometer.
- Assay Setup:
 - In microcentrifuge tubes or wells of a 96-well plate, mix the spore suspension with the desired concentrations of **Pyriminostrobin** (e.g., 0, 0.01, 0.1, 1, 10 $\mu\text{g/mL}$).[\[11\]](#)
 - The final volume should be consistent for all treatments.
- Incubation and Observation:
 - Pipette a drop (e.g., 20 μL) of each treated spore suspension onto a microscope slide.
 - Place the slides in a humid chamber and incubate at 25-28°C for 6-12 hours.
 - Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
- Data Analysis:
 - Calculate the percentage of spore germination for each concentration.
 - Calculate the percentage of inhibition of spore germination relative to the control.
 - Determine the EC50 value as described in the mycelial growth inhibition assay.

Experimental Workflow

The following diagram outlines the general workflow for the **Pyriminostrobin** sensitivity bioassays.

Caption: Workflow for **Pyriminostrobin** sensitivity testing.

Data Presentation

Quantitative data from the bioassays should be summarized in clear, structured tables for easy comparison.

Table 1: Mycelial Growth Inhibition of *P. oryzae* by **Pyriminostrobin**

Isolate ID	Pyriminostrobin Conc. (µg/mL)	Mean Colony Diameter (mm) ± SD	% Inhibition
WT-1 (Sensitive)	0 (Control)	75.2 ± 2.1	0.0
0.01	55.8 ± 1.8	25.8	
0.1	20.1 ± 1.5	73.3	
1.0	2.5 ± 0.5	96.7	
10.0	0.0 ± 0.0	100.0	
R-1 (Resistant)	0 (Control)	74.9 ± 2.5	0.0
0.1	70.1 ± 2.2	6.4	
1.0	58.3 ± 3.1	22.2	
10.0	35.6 ± 2.8	52.5	
100.0	10.2 ± 1.9	86.4	

Table 2: Spore Germination Inhibition of *P. oryzae* by **Pyriminostrobin**

Isolate ID	Pyriminostrobin Conc. (µg/mL)	Mean Germination (%) ± SD	% Inhibition
WT-1 (Sensitive)	0 (Control)	96.5 ± 1.5	0.0
0.01	70.2 ± 2.8	27.2	
0.1	15.8 ± 3.1	83.6	
1.0	0.5 ± 0.5	99.5	
R-1 (Resistant)	0 (Control)	95.8 ± 2.2	0.0
0.1	90.1 ± 3.5	6.0	
1.0	75.4 ± 4.1	21.3	
10.0	40.2 ± 5.2	58.0	

Table 3: Summary of EC50 Values for **Pyriminostrobin** against *P. oryzae* Isolates

Isolate ID	Phenotype	Assay Type	EC50 (µg/mL)	95% Confidence Interval	Resistance Factor (RF)*
WT-1	Sensitive	Mycelial Growth	0.045	0.041 - 0.050	1.0
WT-2	Sensitive	Mycelial Growth	0.052	0.048 - 0.057	1.2
R-1 (G143A)	Resistant	Mycelial Growth	8.5	7.9 - 9.2	188.9
R-2 (G143A)	Resistant	Mycelial Growth	10.2	9.5 - 11.0	226.7
WT-1	Sensitive	Spore Germination	0.038	0.035 - 0.042	1.0
R-1 (G143A)	Resistant	Spore Germination	7.9	7.2 - 8.7	207.9

*Resistance Factor (RF) = EC50 of the test isolate / EC50 of the sensitive reference isolate (WT-1).

Conclusion

The protocols outlined provide a robust framework for assessing the sensitivity of fungal pathogens to **Pyriminostrobin**. Consistent application of these methods is crucial for effective fungicide resistance management programs and for the evaluation of novel QoI fungicide candidates. The clear presentation of quantitative data in summary tables allows for straightforward interpretation and comparison of results across different isolates and experimental conditions.

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